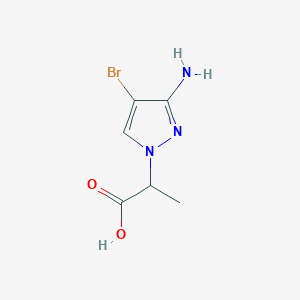
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a solvent like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.
Chemical Reactions Analysis
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-amino-4-bromo-1H-pyrazole: This compound lacks the propanoic acid moiety, making it less versatile in certain synthetic applications.
4-bromo-1H-pyrazol-5-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-(4-bromophenyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of the pyrazole ring with the propanoic acid moiety, providing a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C6H8BrN3O2 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-3(6(11)12)10-2-4(7)5(8)9-10/h2-3H,1H3,(H2,8,9)(H,11,12) |
InChI Key |
FMJDKVBJEZTJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















